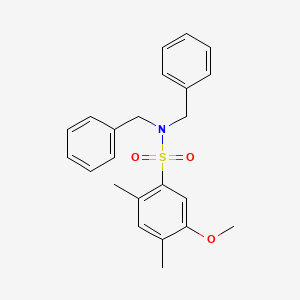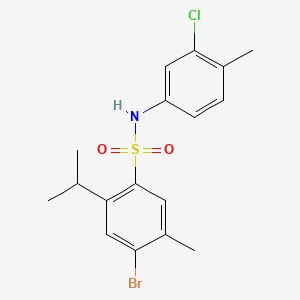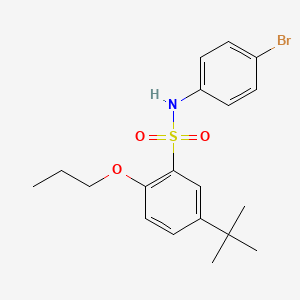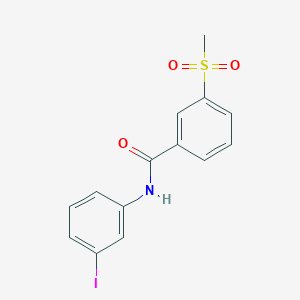
N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide, also known as FLX475, is a small molecule inhibitor of the C-C motif chemokine receptor 4 (CCR4). It has been shown to have potential therapeutic applications in the treatment of various cancers and autoimmune diseases.
Wirkmechanismus
N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide functions as a selective antagonist of CCR4, a chemokine receptor that is overexpressed in many types of cancer cells and in cells involved in autoimmune responses. By blocking CCR4, N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide inhibits the recruitment and migration of immune cells to the tumor microenvironment, which can lead to decreased tumor growth and improved immune function.
Biochemical and Physiological Effects
N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor and immunosuppressive activity, N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which can contribute to the development of autoimmune diseases. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide is its specificity for CCR4, which can reduce the risk of off-target effects. Additionally, N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide has demonstrated efficacy in preclinical models of various diseases, suggesting that it may have potential as a therapeutic agent. However, one limitation of N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide is its relatively low yield in synthesis, which can make it difficult to produce in large quantities for use in experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to determine the optimal dosing and administration of N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide for therapeutic use. Finally, more research is needed to fully understand the mechanisms underlying N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide's anti-tumor and immunosuppressive effects, which could lead to the development of new therapies for cancer and autoimmune diseases.
Synthesemethoden
The synthesis of N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide involves the reaction of 2-fluoro-4-methylbenzoyl chloride with 2-aminomethylquinoxaline, followed by the addition of acetic anhydride to form the final product. The yield of the synthesis is reported to be around 60%.
Wissenschaftliche Forschungsanwendungen
N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide has been the subject of numerous scientific studies, with a focus on its potential therapeutic applications. It has been shown to have anti-tumor activity in various cancer cell lines, including melanoma, breast cancer, and pancreatic cancer. Additionally, N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide has been found to have immunosuppressive effects and has demonstrated efficacy in preclinical models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-11-6-7-13(12(18)8-11)20-16(22)10-21-15-5-3-2-4-14(15)19-9-17(21)23/h2-9H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKFZZGZMQAZJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=CC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2-[3-chloro-N-(2-cyanoethyl)anilino]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7456782.png)

![4-[[4-[(4-Cyano-2-methoxyphenoxy)methyl]phenyl]methoxy]-3-methoxybenzonitrile](/img/structure/B7456792.png)

![2-(4-acetylphenoxy)-N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]acetamide](/img/structure/B7456801.png)
![N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B7456806.png)


![[2-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone](/img/structure/B7456828.png)